![molecular formula C16H10N6O2 B2920879 3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine CAS No. 2098117-38-3](/img/structure/B2920879.png)
3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the use of hydrazonoyl halides . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in several studies .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazole ring fused with a pyridazine ring, which is further substituted with a nitrophenyl group . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
Research has explored the synthesis and antioxidant properties of various triazolopyridopyrimidines, including compounds structurally related to 3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine. One study demonstrated that these compounds can exhibit significant antioxidant activity, as evidenced by their ability to inhibit free radicals and protect erythrocytes from hemolysis induced by oxidative stress (El-Gazzar, Gaafar, Youssef, Abu‐Hashem, & Badria, 2007).
Molecular Docking and Antimicrobial Activity
Another research area involves the synthesis and molecular docking of novel triazolopyridine derivatives for potential antimicrobial and antioxidant applications. These studies include investigating the binding energies of these compounds to target proteins, indicating their potential as therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Crystal Structure and Supramolecular Chemistry
The crystal structures of triazolopyridine derivatives have been studied to understand their unique electronic and intermolecular interaction characteristics. These studies provide valuable insights for pharmaceutical development and application in crystal engineering, highlighting the influence of substituents on crystal structure formation (Chai, Li, Meng, Zhou, Xia, Li, & He, 2019).
Synthesis of Novel Derivatives
Research into the synthesis of new classes of triazolopyridine and related derivatives explores various methods for creating compounds with potential pharmaceutical applications. This includes the investigation of various chemical reactions and conditions to produce a diverse range of compounds (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).
Potential in Diabetes Treatment
Triazolopyridazine derivatives have been synthesized and evaluated for their potential as anti-diabetic medications. Studies include assessing the Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities of these compounds (Bindu, Vijayalakshmi, & Manikandan, 2019).
Orientations Futures
The future directions in the research of this compound could involve further exploration of its diverse pharmacological activities, as well as the development of new synthetic approaches . Additionally, the design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases could be a potential area of future research .
Mécanisme D'action
Target of Action
The primary target of 3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is the bacterial DNA gyrase . DNA gyrase is a type II topoisomerase present in bacteria and plays a crucial role in supporting nascent chain elongation during replication of the chromosome .
Mode of Action
The compound interacts with its target, the bacterial DNA gyrase, by binding to it . The binding scores from a computational molecular docking study range from -7.34 to -8.10 kcal/mol , indicating a strong affinity for the target. This interaction results in the inhibition of the DNA gyrase, thereby disrupting the replication, transcription, and recombination of bacterial cell DNA .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . This disruption of the replication process leads to the cessation of bacterial growth and eventually results in the death of the bacteria .
Result of Action
The compound exhibits excellent activities against Gram-negative and Gram-positive bacteria . Some of the compounds were active against S. aureus and E. coli with MIC values in the range from 5.10 to 6.10 μg/mL . This suggests that the compound’s action results in effective antibacterial activity.
Propriétés
IUPAC Name |
6-(3-nitrophenyl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O2/c23-22(24)13-5-1-3-11(9-13)14-6-7-15-18-19-16(21(15)20-14)12-4-2-8-17-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOIMLZHYAMVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

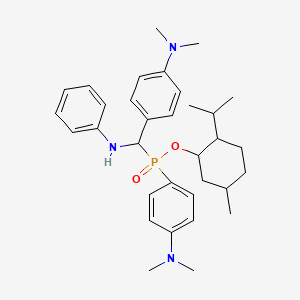

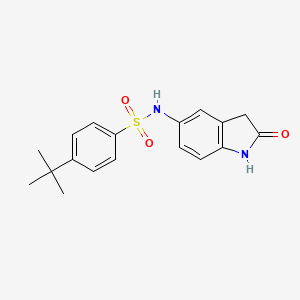
![(Z)-3-methoxy-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2920800.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B2920802.png)
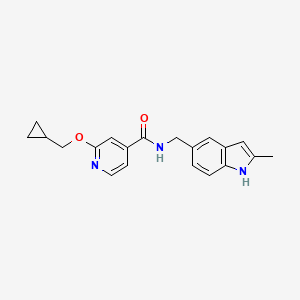
![3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B2920804.png)
![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2920807.png)

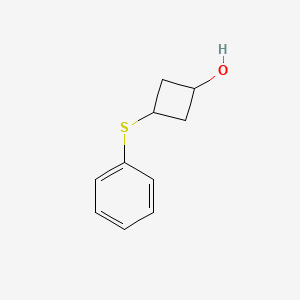
![6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2920814.png)
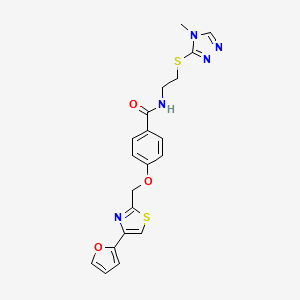
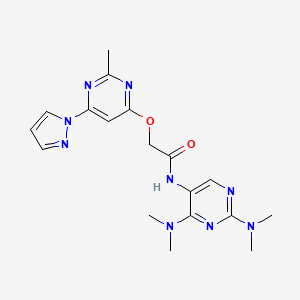
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2920818.png)